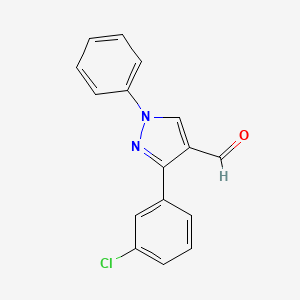

3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Descripción general

Descripción

3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a chlorophenyl group and a phenyl group attached to the pyrazole ring, along with an aldehyde functional group at the 4-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 3-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of acidic or basic catalysts and solvents such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to obtain high-purity products .

Análisis De Reacciones Químicas

Condensation Reactions with Amines

The aldehyde group undergoes condensation with primary amines to form Schiff bases, a reaction widely exploited in medicinal chemistry for generating bioactive derivatives.

Key Findings:

-

Reaction of 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with substituted amines (e.g., 4-fluorobenzylamine, 2-naphthylamine) in the presence of glacial acetic acid yields Schiff bases with 50–94% efficiency .

-

Schiff base formation is confirmed by IR spectroscopy, with characteristic C=N stretch observed at 1,662–1,670 cm⁻¹ , and NMR data showing imine proton signals at δ 8.4–8.6 ppm .

Example:

| Amine | Product | Yield (%) | Conditions |

|---|---|---|---|

| 4-Fluorobenzylamine | N-(4-fluorobenzyl)imine derivative | 85 | Glacial acetic acid, reflux |

| 2-Naphthylamine | N-(2-naphthyl)imine derivative | 78 | Ethanol, rt, 12 h |

Palladium-Catalyzed Cross-Coupling Reactions

The pyrazole core can be further functionalized via cross-coupling reactions if activated with a triflate (-OTf) group. While the parent compound lacks this group, synthetic routes involving triflate intermediates enable diversification.

Suzuki-Miyaura Coupling:

-

Triflate derivatives of 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde react with arylboronic acids (e.g., phenyl-, 3-chlorophenyl-) under Pd(PPh₃)₄ catalysis to introduce aryl groups at position 3 .

-

Typical Conditions:

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₃PO₄ (anhydrous)

-

Solvent: Toluene/ethanol (3:1)

-

Temperature: 80–100°C

-

Example:

| Boronic Acid | Product | Yield (%) | Reference |

|---|---|---|---|

| Phenylboronic acid | 3-Phenyl-substituted pyrazole | 82 | |

| 3-Chlorophenylboronic acid | 3-(3-Chlorophenyl)-substituted pyrazole | 76 |

Functionalization via Vilsmeier-Haack Reaction

Though primarily a synthetic step, the aldehyde group is introduced via Vilsmeier-Haack formylation during the compound’s preparation. This reaction involves POCl₃ and DMF, yielding the aldehyde with 75–85% efficiency .

Mechanistic Insight:

-

Formation of the Vilsmeier reagent (POCl₃-DMF complex).

-

Electrophilic attack at the pyrazole’s C-4 position.

Reduction and Oxidation (Theoretical Considerations)

While not explicitly documented in the cited sources, the aldehyde group is theoretically susceptible to:

-

Reduction: NaBH₄ or LiAlH₄ would reduce the aldehyde to a primary alcohol.

-

Oxidation: KMnO₄ or CrO₃ could oxidize it to a carboxylic acid.

Experimental validation of these pathways is absent in the reviewed literature.

Stability and Reactivity Notes

Aplicaciones Científicas De Investigación

3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of agrochemicals and materials science.

Mecanismo De Acción

The mechanism of action of 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The chlorophenyl and phenyl groups contribute to its binding affinity and specificity for certain targets .

Comparación Con Compuestos Similares

Similar Compounds

3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure but with the chlorine atom at the 4-position of the phenyl ring.

3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a bromine atom instead of chlorine.

3-(3-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde: Similar structure but with a methyl group on the phenyl ring.

Uniqueness

3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to the specific positioning of the chlorine atom and the combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Actividad Biológica

3-(3-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole family, characterized by its unique structure that includes a chlorophenyl group and a formyl group. Its molecular formula is C₁₆H₁₁ClN₂O, indicating it contains 16 carbon atoms, 11 hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom. This compound has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure

The structure of this compound can be represented as follows:

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity against various bacterial and fungal strains. In vitro studies have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

Anticancer Activity

The compound has shown promising anticancer properties through various mechanisms. For instance, it acts as an inhibitor of key enzymes involved in cancer progression. A study highlighted that derivatives of this compound inhibited acetylcholinesterase (AChE) and monoamine oxidase (MAO) isoforms, with some exhibiting low micromolar IC50 values, indicating potent biological activity comparable to established drugs like donepezil .

Enzyme Inhibition

Inhibition of enzymes such as AChE is particularly relevant in the context of Alzheimer's disease. The structure-activity relationship (SAR) studies reveal that chloro-substituted derivatives tend to be more effective AChE inhibitors compared to their fluoro counterparts. The most potent inhibitors identified had IC50 values in the nanomolar range .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Pyridinylpyrazole | Contains a pyridine ring instead of phenyl | Different biological activities |

| 4-Methylpyrazole | Methyl substitution at the 4-position | Enhanced lipophilicity |

| 3-(4-Fluorophenyl)-1H-pyrazole | Fluorine substitution at para position | Different electronic properties |

| 5-(Trifluoromethyl)-1H-pyrazole | Trifluoromethyl group enhancing reactivity | Increased metabolic stability |

This table illustrates how variations in substituents affect the chemical reactivity and biological properties of pyrazole compounds.

Case Studies and Research Findings

A significant body of research has focused on the synthesis and evaluation of pyrazole derivatives. For example:

- Study on AChE Inhibition : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit AChE. The most effective compounds showed IC50 values comparable to standard treatments for Alzheimer's disease .

- Antimicrobial Testing : In vitro tests demonstrated that certain pyrazole derivatives exhibited broad-spectrum antimicrobial activity, making them candidates for further development as therapeutic agents .

Propiedades

IUPAC Name |

3-(3-chlorophenyl)-1-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O/c17-14-6-4-5-12(9-14)16-13(11-20)10-19(18-16)15-7-2-1-3-8-15/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOAQEZYCWBZLFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359622 | |

| Record name | 3-(3-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36640-43-4 | |

| Record name | 3-(3-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.